molecular formula C17H19FN2O3S2 B7156470 N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide

Cat. No.: B7156470
M. Wt: 382.5 g/mol
InChI Key: DKOJUBUEAZCOEL-UHFFFAOYSA-N
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Description

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a fluorophenyl group, a thiophene ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c1-25(22,23)16-8-13(11-24-16)17(21)19-9-12-6-7-20(10-12)15-4-2-14(18)3-5-15/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJUBUEAZCOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CS1)C(=O)NCC2CCN(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and thiophene intermediates. The key steps include:

    Formation of the Pyrrolidine Intermediate: This involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under acidic conditions to form the corresponding Schiff base, followed by reduction to yield the pyrrolidine intermediate.

    Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions starting from thiophene-2-carboxylic acid, which is sulfonylated using methylsulfonyl chloride in the presence of a base.

    Coupling Reaction: The pyrrolidine and thiophene intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Using chromatography and recrystallization to ensure the purity of the final product.

    Scalability: Employing large-scale reactors and continuous flow systems to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound is known to:

    Bind to Receptors: It can bind to certain receptors in the nervous system, modulating their activity.

    Inhibit Enzymes: The compound may inhibit specific enzymes, altering metabolic pathways.

    Modulate Signaling Pathways: It can affect signaling pathways involved in cell communication and function.

Comparison with Similar Compounds

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide is unique compared to similar compounds due to its specific structural features and functional groups. Similar compounds include:

    N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[[1-(4-bromophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-[[1-(4-methylphenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

These compounds differ in their reactivity and biological activity due to the different substituents on the phenyl ring.

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